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molecular formula C5H4BrNO B1316125 3-Bromo-1H-pyrrole-2-carbaldehyde CAS No. 408359-07-9

3-Bromo-1H-pyrrole-2-carbaldehyde

Cat. No. B1316125
M. Wt: 174 g/mol
InChI Key: LQCFDVADSYYMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304419B2

Procedure details

To a solution of 3-bromo-1H-pyrrole-2-carbaldehyde (0.44 g, 2.53 mmol) in tert-butanol (5.0 ml) was added 2-methyl-2-butene/2M in THF (5.09 ml, 48.0 mmol). To the reaction mixture was added sodium phosphate mono-H2O (2.461 g, 17.70 mmol) and sodium chlorite (2.058 g, 22.76 mmol) dissolved in water (5.00 ml) at RT over a period of 15 min. The solution was stirred overnight. The reaction mixture was acidified to pH˜4 with 10% aqueous citric acid and extracted with EtOAc (5×30 mL). The organic layers were combined, dried over sodium sulfate filtered and evaporated. The crude material was triturated with minimal amount of EtOAc to afford 3-bromo-1H-pyrrole-2-carboxylic acid (0.35 g, 73% yield) as a tan solid. The filtrate solution was evaporated to afford an impure mixture of the product as an oil. 1H NMR (400 MHz, DMSO-d6): δ ppm 12.55 (br. s., 1H) 12.00 (br. s., 1H) 6.96 (t, 1H) 6.26 (t, 1H). MS: m/z 188.0 (M−1).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.09 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium phosphate mono-H2O
Quantity
2.461 g
Type
reactant
Reaction Step Two
Quantity
2.058 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[CH:7]=[O:8].CC(=CC)C.C1C[O:17]CC1.Cl([O-])=O.[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(O)(C)(C)C.O>[Br:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([OH:17])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
BrC1=C(NC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
5.09 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
sodium phosphate mono-H2O
Quantity
2.461 g
Type
reactant
Smiles
Name
Quantity
2.058 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (5×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with minimal amount of EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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